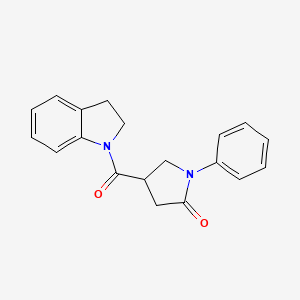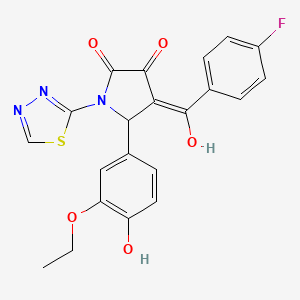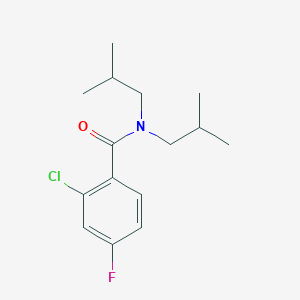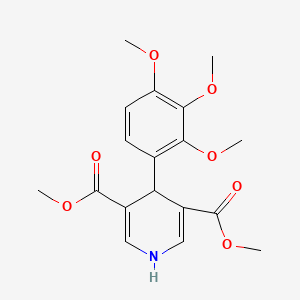
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of indole and pyrrolidinone, which are two important classes of organic compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been reported to inhibit the activity of AKT and mTOR, which are two important signaling pathways that play a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an important enzyme involved in the inflammatory response. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 has been shown to inhibit the replication of several viruses, including HIV, making it a potential candidate for the development of anti-viral drugs.
実験室実験の利点と制限
One of the major advantages of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of novel anti-cancer drugs. However, one of the major limitations of this 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone is its poor solubility, which can make it difficult to formulate into a drug product. Additionally, the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1. One potential direction is to optimize its solubility and pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 and identify potential targets for its therapeutic use.
合成法
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 involves the reaction of 2,3-dihydroindole-2-one with phenylhydrazine followed by the addition of pyrrolidine and acetic anhydride. This reaction results in the formation of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 as a white crystalline solid with a high yield.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have shown that 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anti-cancer drugs.
特性
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-15(13-21(18)16-7-2-1-3-8-16)19(23)20-11-10-14-6-4-5-9-17(14)20/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCOMKFURECBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)

![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
